2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide
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Overview
Description
2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Sulfonamide Group: The thiazole intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.
Acetamide Formation: Finally, the sulfonamide derivative is coupled with o-tolylamine and acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Formation of 2-(2-(4-hydroxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide.
Reduction: Formation of 2-(2-(4-aminophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonamide group is known to interact with biological molecules, potentially inhibiting enzyme activity or altering receptor function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-hydroxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide
- 2-(2-(4-aminophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide
Uniqueness
2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the thiazole ring and sulfonamide group also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-5-3-4-6-17(13)21-18(23)11-14-12-27-19(20-14)22-28(24,25)16-9-7-15(26-2)8-10-16/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOMVDSWSFOSRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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